Cefadroxil Impurity C
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Overview
Description
Cefadroxil Impurity C is a byproduct or degradation product associated with the antibiotic cefadroxil, a first-generation cephalosporin. Cefadroxil is widely used to treat bacterial infections, including those affecting the skin, urinary tract, and respiratory system. Impurities like this compound are crucial to identify and analyze to ensure the safety, efficacy, and quality of pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil Impurity C involves complex chemical reactions. One common method includes the reaction of cefadroxil with specific reagents under controlled conditions. For instance, the preparation might involve the use of solvents like methanol and buffers such as phosphate buffer, with the reaction being monitored using techniques like High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound typically follows stringent guidelines to ensure purity and consistency. The process often involves multiple steps, including crystallization, filtration, and drying. The use of advanced analytical techniques like HPLC ensures that the impurity is isolated and quantified accurately .
Chemical Reactions Analysis
Types of Reactions: Cefadroxil Impurity C can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Conditions: Reactions are typically carried out at controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Cefadroxil Impurity C has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of cefadroxil formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of cefadroxil as a pharmaceutical product.
Industry: Utilized in quality control processes to monitor and minimize impurities in drug manufacturing.
Mechanism of Action
The mechanism of action of Cefadroxil Impurity C is not as well-studied as that of cefadroxil itself. it is believed to interact with similar molecular targets, such as penicillin-binding proteins (PBPs) in bacterial cell walls. By binding to these proteins, it may inhibit the final stages of bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
- Cefadroxil Related Compound I
- Cefadroxil Related Compound D
- Cefadroxil Sulfoxide
- Cefadroxil Monohydrate EP Impurity C
Comparison: Cefadroxil Impurity C is unique in its specific structure and formation pathway. While other related compounds may share similar functional groups or degradation pathways, this compound is distinct in its chemical properties and potential biological effects. This uniqueness makes it an important compound for detailed study and analysis .
Properties
Molecular Formula |
C16H17N3O5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15(19-10(7)16(23)24)12-14(22)17-11(13(21)18-12)8-2-4-9(20)5-3-8/h2-5,7,11-12,15,20H,6H2,1H3,(H,17,22)(H,18,21)(H,23,24) |
InChI Key |
KEYBHTOVFWHAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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